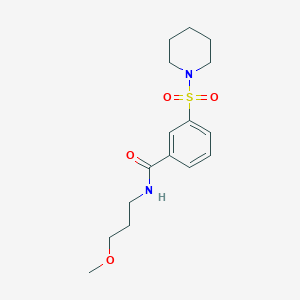![molecular formula C16H19N3O4 B4460767 N-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-beta-alanine](/img/structure/B4460767.png)
N-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-beta-alanine
説明
N-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-beta-alanine, also known as BAPNA, is a synthetic compound that has been widely used in scientific research. This compound is a substrate for various enzymes, including chymotrypsin and trypsin, and is commonly used in biochemical assays to measure enzyme activity.
作用機序
N-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-beta-alanine is a peptide substrate that is cleaved by chymotrypsin and trypsin through hydrolysis of the peptide bond between the carbonyl group of the alanine residue and the nitrogen atom of the piperidine ring. The cleavage of N-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-beta-alanine results in the release of the yellow-colored 2-aminobenzoxazole, which can be measured spectrophotometrically.
Biochemical and Physiological Effects:
N-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-beta-alanine has been shown to have no significant physiological effects on humans or animals. However, it is an important tool for studying the biochemical effects of various enzymes and compounds. N-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-beta-alanine has been used to identify inhibitors of chymotrypsin and trypsin, which are potential drug candidates for treating various diseases, including cancer and inflammation.
実験室実験の利点と制限
One of the main advantages of using N-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-beta-alanine in lab experiments is its high purity and stability. N-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-beta-alanine is also relatively inexpensive and easy to use. However, one of the limitations of using N-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-beta-alanine is that it is only a substrate for chymotrypsin and trypsin, which limits its use in studying other enzymes. Additionally, N-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-beta-alanine is not a physiological substrate, which means that the results obtained from N-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-beta-alanine assays may not directly translate to in vivo conditions.
将来の方向性
There are several future directions for the use of N-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-beta-alanine in scientific research. One potential direction is the development of new substrates that can be used to study other enzymes. Another direction is the use of N-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-beta-alanine in drug discovery, where it can be used to identify new inhibitors of chymotrypsin and trypsin. Additionally, N-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-beta-alanine can be used in protein structure analysis to study the conformational changes that occur during enzyme-substrate interactions.
Conclusion:
In conclusion, N-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-beta-alanine is a synthetic compound that has been widely used in scientific research. N-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-beta-alanine is a substrate for chymotrypsin and trypsin, and is commonly used in biochemical assays to measure enzyme activity. N-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-beta-alanine has several advantages, including its high purity and stability, and is an important tool for studying the biochemical effects of various enzymes and compounds. There are several future directions for the use of N-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-beta-alanine in scientific research, including the development of new substrates and the use of N-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-beta-alanine in drug discovery and protein structure analysis.
科学的研究の応用
N-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-beta-alanine has been used in various scientific research applications, including enzyme kinetics, drug discovery, and protein structure analysis. N-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-beta-alanine is commonly used as a substrate for chymotrypsin and trypsin, which are digestive enzymes that break down proteins. By measuring the rate of N-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-beta-alanine hydrolysis by these enzymes, researchers can determine the enzyme activity and inhibition kinetics of various compounds.
特性
IUPAC Name |
3-[[4-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c20-14(21)5-8-17-16(22)19-9-6-11(7-10-19)15-18-12-3-1-2-4-13(12)23-15/h1-4,11H,5-10H2,(H,17,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLMKNYEQJQHMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B4460685.png)
![N-(2-ethoxyphenyl)-4-[6-(ethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4460692.png)

![3-(1,3-benzodioxol-5-yl)-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B4460698.png)
![6-(4-chlorophenyl)-2-isopropyl-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione](/img/structure/B4460710.png)
![N'-(4-chlorophenyl)-N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4460723.png)
![2-(1,2-benzisoxazol-3-yl)-N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B4460735.png)
![2-ethyl-6-(3-methylphenyl)-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione](/img/structure/B4460739.png)
![4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B4460747.png)
![4-methyl-6-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B4460756.png)
![4-methyl-N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide](/img/structure/B4460764.png)
![{[(6-fluoro-1H-indol-1-yl)acetyl]amino}(phenyl)acetic acid](/img/structure/B4460775.png)

![1-{3-methyl-4-[methyl(phenylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4460787.png)